1-(3-Chloropyrazin-2-yl)azetidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)azetidin-3-ol” consists of an azetidine ring attached to a pyrazine ring via a single bond. The pyrazine ring carries a chlorine atom at the 3rd position .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.64 g/mol.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(3-Chloropyrazin-2-yl)azetidin-3-ol and its derivatives have been extensively explored for their potential in synthesizing novel compounds with significant antimicrobial activities. A series of 2-azetidinones derived from pyrazin dicarboxylic acid demonstrated excellent antibacterial and antifungal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019). Similarly, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized and showed promising antibacterial and antifungal activities, further emphasizing the utility of this compound in antimicrobial research (Shah et al., 2014).
Drug Design and Biological Activity
The compound has also been a focus in the design of drug-like molecules aimed at inhibiting specific target proteins. An insilico study involving Pyrazol-1-yl azetidin-2-one derivatives explored their potential in inhibiting microbial target proteins, indicating these compounds' role in developing novel therapeutic agents (Behera.S. et al., 2014). Another study focused on novel phenyl pyrazoline derivatives synthesized from this compound, demonstrating significant antimicrobial activity and underscoring the versatility of this compound in generating biologically active agents (Shah & Patel, 2012).
Chemical Transformations and Applications
Research has also delved into the chemical transformations of derivatives of this compound, uncovering novel synthesis pathways and potential applications. For instance, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols showcased an unexpected pathway, revealing the compound's versatility in synthetic organic chemistry (Mollet et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNWLRNTDVKLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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